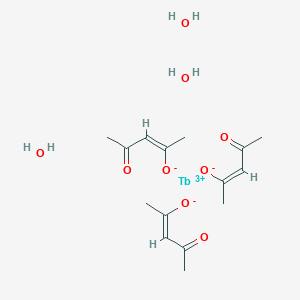
Terbium(III)acetylacetonatetrihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terbium(III)acetylacetonatetrihydrate is a coordination compound with the formula Tb(C₅H₇O₂)₃·3H₂O. It is a complex of terbium, a rare earth element, with acetylacetonate ligands and water molecules. This compound is known for its luminescent properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Terbium(III)acetylacetonatetrihydrate can be synthesized by reacting terbium salts, such as terbium nitrate, with acetylacetone in the presence of a base like ammonia. The reaction typically proceeds as follows: [ \text{3 NH}_3 + \text{3 Hacac} + \text{Tb(NO}_3\text{)}_3 \rightarrow \text{Tb(acac)}_3 + \text{3 NH}_4\text{NO}_3 ] The reaction is carried out in a solvent like acetonitrile or dichloromethane, and the product is obtained as light yellow crystals .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
Terbium(III)acetylacetonatetrihydrate undergoes various chemical reactions, including:
Reduction: Reduction of terbium(III) to terbium(II) is less common but can be achieved under specific conditions.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Ozone, electrochemical oxidation in aqueous carbonate, nitrate, or periodate media.
Reduction: Strong reducing agents under controlled conditions.
Substitution: Ligand exchange reactions using various ligands in solvents like acetonitrile or dichloromethane.
Major Products
Oxidation: Terbium(IV) complexes.
Reduction: Terbium(II) complexes.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Terbium(III)acetylacetonatetrihydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other terbium complexes and materials with luminescent properties.
Biology: Employed in bioimaging and as a luminescent probe for detecting various biological molecules.
Medicine: Investigated for potential use in medical imaging and as a contrast agent in MRI.
Industry: Utilized in the production of phosphors, scintillators, and other materials with optical properties.
Mecanismo De Acción
The mechanism of action of terbium(III)acetylacetonatetrihydrate is primarily related to its luminescent properties. The compound absorbs light energy and re-emits it as visible light, making it useful in various imaging and detection applications. The acetylacetonate ligands help stabilize the terbium ion and enhance its luminescent efficiency .
Comparación Con Compuestos Similares
Similar Compounds
Terbium(III)acetate: Another terbium complex with acetate ligands, used in similar applications.
Europium(III)acetylacetonate: A europium complex with acetylacetonate ligands, known for its red luminescence.
Gadolinium(III)acetylacetonate: A gadolinium complex with acetylacetonate ligands, used in MRI contrast agents.
Uniqueness
Terbium(III)acetylacetonatetrihydrate is unique due to its specific luminescent properties, which make it particularly useful in applications requiring green luminescence. Its stability and ease of synthesis also contribute to its widespread use in research and industry .
Propiedades
Fórmula molecular |
C15H27O9Tb |
|---|---|
Peso molecular |
510.29 g/mol |
Nombre IUPAC |
(Z)-4-oxopent-2-en-2-olate;terbium(3+);trihydrate |
InChI |
InChI=1S/3C5H8O2.3H2O.Tb/c3*1-4(6)3-5(2)7;;;;/h3*3,6H,1-2H3;3*1H2;/q;;;;;;+3/p-3/b3*4-3-;;;; |
Clave InChI |
WUASZXKNALBKOT-VBBOVLQFSA-K |
SMILES isomérico |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.O.O.[Tb+3] |
SMILES canónico |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.O.O.[Tb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


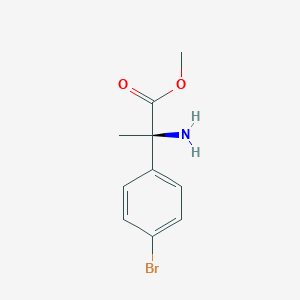
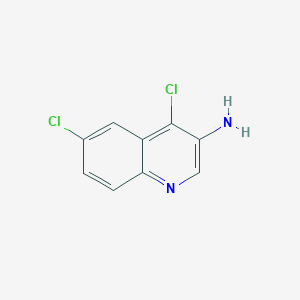
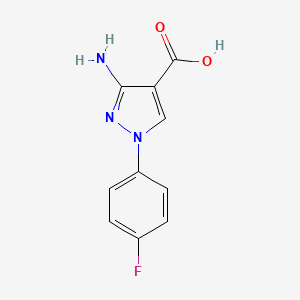

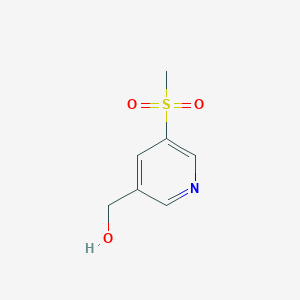
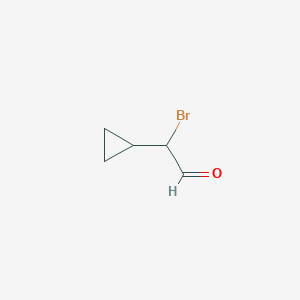

![[2,2'-Bithiophene]-3-carbonitrile](/img/structure/B13131835.png)
![N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline](/img/structure/B13131841.png)
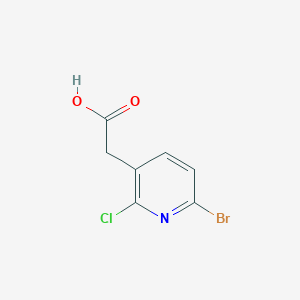
![2-((3R,3aR,3bS,4R,7R,7aS)-3,7-Dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-4-yl)propan-2-ol](/img/structure/B13131858.png)
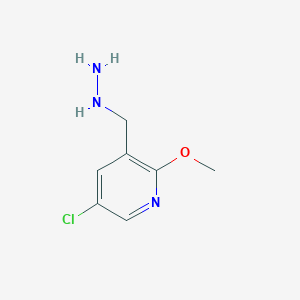
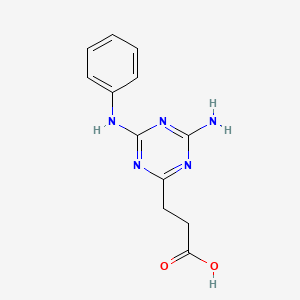
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B13131890.png)
